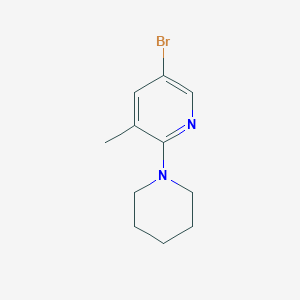
5-ブロモ-3-メチル-2-(1-ピペリジニル)ピリジン
説明
5-Bromo-3-methyl-2-(1-piperidinyl)pyridine is a useful research compound. Its molecular formula is C11H15BrN2 and its molecular weight is 255.15 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
新規ピリジン誘導体の合成
この化合物は、鈴木カップリング反応による新規ピリジン誘導体の合成に使用されます . 反応には、5-ブロモ-2-メチルピリジン-3-アミンとN-[5-ブロモ-2-メチルピリジン-3-イル]アセトアミドと、いくつかのアリールボロン酸が使用されます . これらの新規ピリジン誘導体は、中程度の収率から良好な収率で合成されています .
量子力学的研究
合成されたピリジン誘導体は、密度汎関数理論(DFT)を用いて研究されてきました . フロンティア分子軌道の解析、反応性指標、分子静電ポテンシャル、双極子モーメントの測定が行われました .
液晶用キラルドーパントの可能性
DFT研究により、これらのピリジン誘導体は、液晶用キラルドーパントとして有望な候補であることが示唆されています . これは、フロンティア分子軌道の解析、反応性指標、分子静電ポテンシャル、双極子モーメントの測定に基づいています .
生物活性
ピリジン誘導体は、顕著な生物活性を示してきました . 例えば、抗血栓溶解活性、バイオフィルム阻害活性、溶血活性などが示されています . 特に、化合物4bは、ヒト血液における血栓形成に対して最も高い溶解率(41.32%)を示しました .
鎮痛剤
この化合物を使用して合成できる一部のインドリルおよびオキソクロメニルキサンテン誘導体は、鎮痛剤として顕著な活性を示しています . 例えば、化合物® - 5-ブロモ-1-エチル-3-[(1-メチルピロリジン-2-イル)メチル]-1Hインドール(T3)は、最も強力な鎮痛剤として登場しました .
抗HIV-1活性
この化合物を使用して合成できる一部のインドリルおよびオキソクロメニルキサンテン誘導体は、抗HIV-1剤として有望であることが示されています . これらの分子ドッキング研究が報告されています .
作用機序
Target of Action
Similar compounds have been known to target the p38α mitogen-activated protein kinase . This kinase plays a crucial role in cellular processes such as the release of pro-inflammatory cytokines .
Mode of Action
It is likely that it interacts with its target in a manner similar to other pyridinylimidazole-type inhibitors . These inhibitors are known to compete with adenosine triphosphate (ATP) at the binding site of the kinase .
Biochemical Pathways
Compounds that inhibit p38α mitogen-activated protein kinase can affect a plethora of cellular processes, including the release of pro-inflammatory cytokines .
Pharmacokinetics
The compound’s molecular weight, as reported, is 2551542 , which is within the range generally favorable for good bioavailability.
Result of Action
Inhibitors of p38α mitogen-activated protein kinase are known to modulate cellular processes and have been evaluated for the treatment of cytokine-driven diseases like rheumatoid arthritis or psoriasis .
生化学分析
Biochemical Properties
5-Bromo-3-methyl-2-(1-piperidinyl)pyridine plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. The compound’s bromine and piperidine groups are key to its biochemical interactions, allowing it to bind to specific sites on enzymes and proteins. These interactions can lead to changes in the activity of these biomolecules, affecting various biochemical pathways .
Cellular Effects
5-Bromo-3-methyl-2-(1-piperidinyl)pyridine has notable effects on various types of cells and cellular processes. It can influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, the compound may alter the activity of signaling proteins, leading to changes in downstream signaling events. Additionally, it can affect the expression of genes involved in critical cellular functions, thereby impacting cellular metabolism and overall cell health .
Molecular Mechanism
The molecular mechanism of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine involves its binding interactions with biomolecules. The compound can inhibit or activate enzymes by binding to their active sites or allosteric sites. This binding can lead to changes in the enzyme’s conformation and activity. Furthermore, 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine can influence gene expression by interacting with transcription factors or other regulatory proteins, thereby modulating the transcription of specific genes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine can change over time. The compound’s stability and degradation are important factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but it may degrade over time, leading to changes in its biochemical activity. Long-term exposure to 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine can result in sustained alterations in cellular processes, which may be observed in both in vitro and in vivo studies .
Dosage Effects in Animal Models
The effects of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects on cellular function, while higher doses can lead to toxic or adverse effects. Threshold effects have been observed, where a certain dosage level is required to elicit a significant biological response. Toxicity studies have indicated that high doses of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine can cause adverse effects, including cellular damage and disruption of normal physiological processes .
Metabolic Pathways
5-Bromo-3-methyl-2-(1-piperidinyl)pyridine is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism. The compound can affect metabolic flux and alter the levels of metabolites in cells. For example, it may inhibit or activate enzymes involved in key metabolic pathways, leading to changes in the production and utilization of metabolites. These effects on metabolic pathways can have significant implications for cellular function and overall metabolism .
Transport and Distribution
The transport and distribution of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine within cells and tissues are critical for its biological activity. The compound can be transported across cell membranes by specific transporters or binding proteins. Once inside the cell, it may localize to specific compartments or organelles, where it exerts its effects. The distribution of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine within tissues can also influence its overall activity and effectiveness .
Subcellular Localization
The subcellular localization of 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine is important for its activity and function. The compound may be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications. For example, it may localize to the nucleus, where it can interact with transcription factors and influence gene expression. Alternatively, it may be targeted to the mitochondria, where it can affect cellular metabolism and energy production .
特性
IUPAC Name |
5-bromo-3-methyl-2-piperidin-1-ylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15BrN2/c1-9-7-10(12)8-13-11(9)14-5-3-2-4-6-14/h7-8H,2-6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQQOJBDUIALMAG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CN=C1N2CCCCC2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15BrN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101267824 | |
| Record name | 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
255.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
934000-36-9 | |
| Record name | 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=934000-36-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 5-Bromo-3-methyl-2-(1-piperidinyl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101267824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


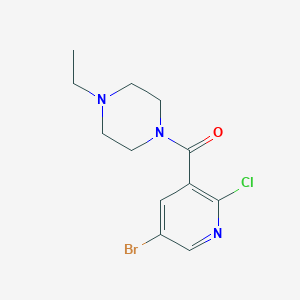
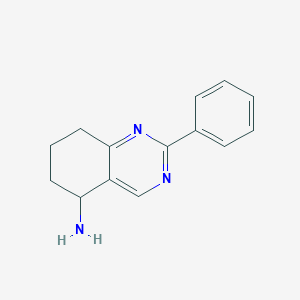
![[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanamine](/img/structure/B1464703.png)
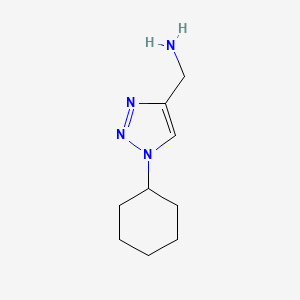
![1-[(butylcarbamoyl)methyl]-1H-1,2,3-triazole-4-carboxylic acid](/img/structure/B1464707.png)
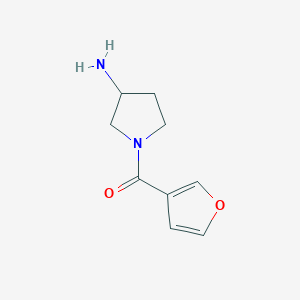
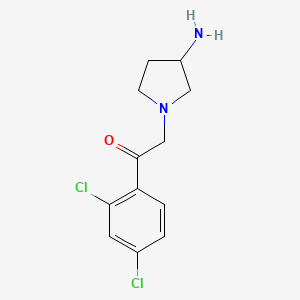
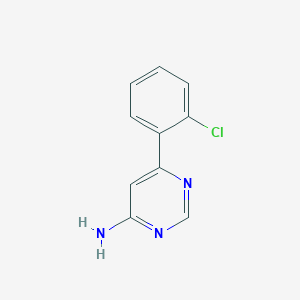
![1-(3H-imidazo[4,5-b]pyridin-2-yl)-3-methylbutan-1-amine](/img/structure/B1464714.png)
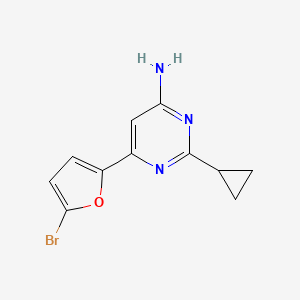

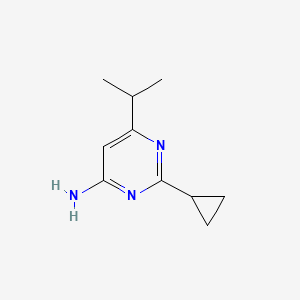
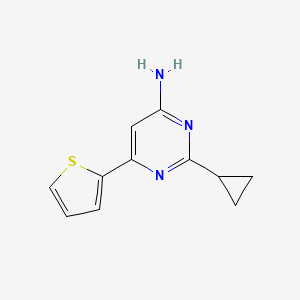
![[1-(1H-pyrazole-4-carbonyl)piperidin-4-yl]methanamine](/img/structure/B1464724.png)
